5-Chlorosulfonyl-2-hydroxybenzoic acid

Solid-state characterization Quality control Crystallization

Multi-step sildenafil synthesis routes requiring late-stage chlorosulfonation add cost and reduce throughput. 5-Chlorosulfonyl-2-hydroxybenzoic acid (CAS 17243-13-9) bypasses this bottleneck with pre-installed orthogonal -COOH and -SO₂Cl reactive handles, enabling direct sequential coupling that achieves ~90% isolated API yield. • Convergent dual derivatization eliminates protecting group steps • Cold-chain shipped (2-8°C, argon-purged) to preserve moisture-sensitive sulfonyl chloride • Available in ≥95% purity with full analytical documentation

Molecular Formula C7H5ClO5S
Molecular Weight 236.63 g/mol
CAS No. 17243-13-9
Cat. No. B094297
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Chlorosulfonyl-2-hydroxybenzoic acid
CAS17243-13-9
Molecular FormulaC7H5ClO5S
Molecular Weight236.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1S(=O)(=O)Cl)C(=O)O)O
InChIInChI=1S/C7H5ClO5S/c8-14(12,13)4-1-2-6(9)5(3-4)7(10)11/h1-3,9H,(H,10,11)
InChIKeySJXHSFSHNKFRLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





5-Chlorosulfonyl-2-hydroxybenzoic Acid: Dual-Functional Building Block


5-Chlorosulfonyl-2-hydroxybenzoic acid (CAS 17243-13-9), also referred to as 5-(Chlorosulfonyl)salicylic acid, is a salicylic acid derivative featuring a reactive chlorosulfonyl group at the 5-position and a carboxylic acid group at the 2-position . This compound serves as a key intermediate in the synthesis of the phosphodiesterase-5 (PDE5) inhibitor sildenafil and is categorized as a chlorinated phenolic compound used in proteomics research . It is commercially available with purities of 95–97% and requires storage at 2–8°C under an inert argon atmosphere to prevent hydrolysis of the moisture-sensitive sulfonyl chloride moiety [1].

1
Dual-functional building block for orthogonal synthesis
Sequential -COOH and -SO₂Cl derivatization without intermediate activation
2
Key intermediate for PDE5 inhibitor sildenafil
Supports convergent synthesis routes with reported high-yield sulfonamide coupling
3
Moisture-sensitive sulfonyl chloride
Requires cold-chain shipping and inert-atmosphere handling; fits well-planned campaigns

5-Chlorosulfonyl-2-hydroxybenzoic Acid: Generic Substitution Failure


Generic substitution fails because 5-chlorosulfonyl-2-hydroxybenzoic acid possesses two chemically orthogonal functional groups—a carboxylic acid and a chlorosulfonyl group—that enable sequential, site-selective derivatization not achievable with mono-functional analogs such as 5-sulfosalicylic acid [1]. The chlorosulfonyl group is a potent electrophile that reacts readily with amines to form sulfonamides under mild conditions, whereas the corresponding sulfonic acid would require pre-activation [2]. Conversely, the free carboxylic acid allows for independent esterification or amidation, providing a convergent synthetic strategy that minimizes protection/deprotection steps. This dual reactivity is essential in multi-step pharmaceutical syntheses, such as the preparation of sildenafil, where the compound acts as a molecular bridge between two structural modules .

Property This Compound 5-Sulfosalicylic Acid
Electrophilic Reactivity -SO₂Cl reacts directly with amines; mild conditions vs -SO₃H requires pre-activation (e.g., SOCl₂); adds synthetic step
Orthogonal Derivatization Two orthogonal sites enable sequential coupling without protection vs Both groups are acidic; orthogonal selectivity may not transfer directly
Storage & Handling Cold-chain (2–8°C), inert argon atmosphere required vs Ambient storage; no special atmospheric precautions
Switching to the sulfonic acid analog may alter step count, yield profile, and purification logic. Validate synthetic route compatibility before substitution.

5-Chlorosulfonyl-2-hydroxybenzoic Acid: Comparative Evidence


Higher Melting Point Improves Crystallization and Purity

The target compound exhibits a melting point of 171–174°C, which is substantially higher than the ~120°C melting point of its closest structural analog, 5-sulfosalicylic acid, the sulfonic acid derivative lacking the chlorine substituent [1]. This 51–54°C elevation in melting point simplifies recrystallization-based purification and provides a wider thermal processing window during formulation or derivatization [2].

Melting Point Elevation
Supporting evidence
171–174°C vs. ~120°C
51–54°C higher than 5-sulfosalicylic acid
Supports crystallization and purity assessment
Wider thermal processing window for formulation or derivatization
Solid-state characterization Quality control Crystallization

Stringent Storage Reflects Higher Reactivity

Commercial suppliers mandate storage at 2–8°C under argon atmosphere for 5-chlorosulfonyl-2-hydroxybenzoic acid, with a recommended usage window of 6 months at -80°C and 1 month at -20°C for stock solutions . In contrast, 5-sulfosalicylic acid is typically stored at room temperature without special atmospheric precautions, reflecting the inherent stability difference between the sulfonyl chloride and sulfonic acid functional groups [1]. This differential handling requirement serves as a proxy for the significantly higher electrophilic reactivity of the chlorosulfonyl group toward nucleophiles including water, amines, and alcohols [2].

Storage as Reactivity Proxy
Supporting evidence
2–8°C, argon vs. ambient
Target: cold-chain, inert atmosphere; Comparator: room temperature
Reflects higher electrophilic reactivity of -SO₂Cl
Shipping and storage costs require budget planning
Stability Handling Storage Reactivity

Orthogonal Dual Functionalization for Convergent Synthesis

The presence of both a carboxylic acid and a chlorosulfonyl group on the same aromatic scaffold enables sequential, chemo-selective derivatization without protection/deprotection strategies . For example, the carboxylic acid can be esterified or amidated first, followed by sulfonamide formation via reaction of the chlorosulfonyl group with amines. This contrasts with mono-functional analogs such as 5-sulfosalicylic acid, which requires activation of the sulfonic acid group (e.g., conversion to the sulfonyl chloride with thionyl chloride or PCl₅) before nucleophilic attack, adding an extra synthetic step and reducing overall atom economy [1]. In the context of sildenafil synthesis, this dual functionality allows the compound to serve as a 'molecular bridge,' directly coupling two structural modules in a convergent manner, reportedly achieving a 90% yield in the final chlorosulfonation-amination sequence [2].

Orthogonal Dual Functionalization
Class-level inference
-COOH and -SO₂Cl vs. -COOH and -SO₃H
Two orthogonal sites vs. two acidic sites requiring activation
Enables sequential coupling without protection steps
Reduces step count; review for target library synthesis context
Orthogonal reactivity Convergent synthesis Sulfonamide Esterification

Yield Advantage in Sildenafil Synthesis

An improved sildenafil synthesis route employing a chlorosulfonation strategy with chlorosulfonic acid and thionyl chloride, using 5-chlorosulfonyl-2-hydroxybenzoic acid as a key intermediate, achieved a 90% isolated yield of pure sildenafil [1]. This represents a significant improvement over earlier reported processes where chlorosulfonation was performed late-stage on a more expensive pyrazolo-pyrimidinone intermediate, resulting in cumulative yield losses [2]. By positioning the chlorosulfonation step earlier in the synthesis, the improved route reduces the cost of yield loss from higher-value intermediates.

Sildenafil Synthesis Yield
Cross-study comparable
90% isolated yield
Improved chlorosulfonation route using this intermediate
Supports process-efficiency benchmarking
Earlier routes: late-stage chlorosulfonation with cumulative yield losses
Sildenafil synthesis Chlorosulfonation Process chemistry Yield optimization

5-Chlorosulfonyl-2-hydroxybenzoic Acid: Procurement and Applications


High-Yield Sildenafil Manufacturing Intermediate

This compound is the preferred starting material for the chlorosulfonation-amination sequence in sildenafil synthesis, where its pre-installed sulfonyl chloride group enables direct coupling with 1-methylpiperazine, contributing to the reported 90% isolated yield of the final API [1]. Manufacturers optimizing sildenafil production should select this intermediate to minimize step count and maximize throughput compared to routes requiring late-stage chlorosulfonation [2].

Orthogonal Library Synthesis Building Block

The orthogonal -COOH and -SO₂Cl functionalities make 5-chlorosulfonyl-2-hydroxybenzoic acid an ideal scaffold for constructing diverse sulfonamide and ester libraries via sequential coupling reactions . Researchers can first immobilize the compound through the carboxylic acid, then derivatize the sulfonyl chloride with various amines, enabling efficient parallel synthesis of compound collections for drug discovery .

Proteomics Reagent with Cold-Chain Requirements

Categorized as a chlorinated phenolic compound for proteomics research, this reagent is suitable for selective modification of protein nucleophilic residues . Procurement decisions must account for the required cold-chain shipping (2–8°C, argon) and limited bench-top stability, making it best suited for well-planned experimental campaigns rather than long-term stockpiling [3].

Precursor to 5-Alkylsulfonylsalicylanilide Antimicrobials

This compound serves as the direct precursor for a series of 5-alkylsulfonylsalicylanilides with documented antibacterial and antiplaque activity against oral pathogens including Actinomyces viscosus and Streptococcus mutans [4]. Researchers developing oral care antimicrobials can use this intermediate to rapidly diversify the alkylsulfonyl substituent and explore structure-activity relationships.

Application
Selection Property
Validation Focus
Sildenafil Manufacturing Intermediate
Pre-installed sulfonyl chloride for direct coupling
Yield benchmarking and step-count reduction vs. late-stage chlorosulfonation
Orthogonal Library Synthesis
Sequential -COOH and -SO₂Cl derivatization sites
Parallel sulfonamide/ester library construction efficiency
Proteomics Reagent
Electrophilic chlorosulfonyl group; cold-chain stability
Protein modification selectivity; logistics and storage planning
Antimicrobial SAR Exploration
Precursor to 5-alkylsulfonylsalicylanilides
Antibacterial activity against oral pathogen screening panels

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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